N,N-Di-Boc-2-aminopyridine
Description
Direct N-Protection of 2-Aminopyridine (B139424)
The most common route to N,N-Di-Boc-2-aminopyridine involves the direct reaction of 2-aminopyridine with a Boc-group donor, typically di-tert-butyl dicarbonate (B1257347) (Boc₂O). The success of this transformation is highly dependent on the reaction conditions, including the choice of catalyst, solvent, and other parameters.
The reaction of 2-aminopyridine with Boc₂O is the standard method for introducing the Boc protecting groups. fishersci.co.uk The formation of the di-substituted product over the mono-substituted one is controlled by the stoichiometry of the reagents and the catalytic system employed. google.comgoogle.com
Various catalysts have been developed to improve the efficiency and selectivity of the N-tert-butoxycarbonylation of amines.
4-Dimethylaminopyridine (DMAP): DMAP is a widely used nucleophilic catalyst for acylation reactions, including N-Boc protection. researchgate.netresearchgate.net In the synthesis of Boc-protected aminopyridines, DMAP facilitates the reaction between 2-aminopyridine and Boc₂O. google.comgoogle.com Standard protocols often involve DMAP in the presence of a base like triethylamine (B128534) (TEA) in a suitable solvent. google.com However, conventional methods using DMAP can sometimes result in a mixture of mono- and di-Boc products, with selectivity being a key challenge. google.com
Lewis Acids: Lewis acids are known to catalyze various organic transformations, including those involving pyridine (B92270) derivatives. nih.govarabjchem.org They can activate pyridine N-oxides for reactions like aldol (B89426) additions, demonstrating their utility in manipulating the pyridine core. nih.gov In the context of N-protection, Lewis acids can promote the transformation of related pyridine substrates, suggesting their potential role in facilitating C-N bond formation and subsequent protection steps. nih.gov
Ionic Liquids: Ionic liquids (ILs) have gained attention as environmentally benign solvents and catalysts. dcu.ie Protic ionic liquids, such as 1,1,3,3-tetramethylguanidinium acetate, have been shown to be efficient catalysts for the chemoselective mono-N-Boc protection of various amines under solvent-free conditions, notably avoiding the formation of N,N-di-Boc side products. academie-sciences.fr While this highlights their selectivity for mono-protection, modification of the ionic liquid system could potentially drive the reaction towards the di-protected product.
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP): HFIP is a unique fluorinated alcohol that can act as both a solvent and an organocatalyst. nih.gov It enables efficient and chemoselective mono-N-Boc protection of a wide array of amines with Boc₂O at room temperature, often providing excellent yields in short reaction times without forming di-Boc byproducts. organic-chemistry.orgorganic-chemistry.org The high hydrogen bond donor ability of HFIP is key to its catalytic activity. nih.gov Its use as an additive in solvents like toluene (B28343) or dichloromethane (B109758) (DCM) has also been shown to be effective. nih.govacs.org
Perchloric Acid on Silica-Gel (HClO₄–SiO₂): This solid-supported acid has been identified as a highly efficient, inexpensive, and reusable catalyst for the chemoselective N-tert-butoxycarbonylation of amines. nih.gov The reactions are typically conducted under solvent-free conditions at room temperature, offering a practical and green approach to N-Boc protection. nih.govorganic-chemistry.orgresearchgate.net The catalyst's versatility has been demonstrated in various protection and deprotection reactions. researchgate.net
| Catalyst | Typical Conditions | Key Features | Reference |
|---|---|---|---|
| DMAP | Base (e.g., TEA), organic solvent (e.g., DCM) | Common nucleophilic catalyst, can produce mixtures of mono/di-Boc products. | google.comgoogle.com |
| Ionic Liquids | Solvent-free, room temperature | Reported for high selectivity in mono-protection, recyclable. | academie-sciences.fr |
| HFIP | Solvent and catalyst, room temperature | Fast, high-yielding for mono-protection, avoids byproducts. | organic-chemistry.org |
| HClO₄–SiO₂ | Solvent-free, room temperature | Efficient, inexpensive, reusable heterogeneous catalyst. | nih.gov |
The choice of solvent significantly influences the outcome of the N-protection reaction. A variety of solvents have been successfully employed.
Aqueous and Biphasic Systems: The Boc protection can be performed under aqueous conditions. organic-chemistry.org A common method involves a biphasic mixture of chloroform (B151607) and water with a base like sodium bicarbonate. fishersci.co.uk
Anhydrous Organic Solvents: Anhydrous solvents are frequently used to control the reaction. These include:
Tetrahydrofuran (THF) fishersci.co.ukgoogle.com
Dichloromethane (DCM) google.comgoogle.com
Acetonitrile (B52724) fishersci.co.uk
Dioxane fishersci.co.ukgoogle.com
Methanol fishersci.co.ukgoogle.com
The reaction is often performed at room temperature or with moderate heating in the presence of a suitable base. fishersci.co.uk
Fine-tuning reaction parameters such as temperature, time, and stoichiometry is critical for maximizing the yield of this compound while minimizing side products.
Temperature: Reactions are typically run at room temperature. google.comgoogle.com
Time: Reaction times can vary from a few hours to overnight. For instance, a reaction using DMAP and TEA in dichloromethane may stir for 8 hours. google.com
Stoichiometry: The molar ratio of reagents is crucial for driving the reaction towards di-substitution. An excess of Boc₂O is generally used. fishersci.co.uk A patent describes a comparison where traditional DMAP catalysis yielded a 4:1 ratio of mono- to di-Boc product, whereas a modified protocol improved this ratio significantly. google.com
| Catalyst System | Solvent | Time | Yield (Mono-Boc) | Mono:Di-Boc Ratio | Reference |
|---|---|---|---|---|---|
| DMAP, TEA | Dichloromethane | 8 h | 60% | 4:1 | google.com |
| EDCI, HOBT, Alkali | Dichloromethane | 1 h | 85% | 20:1 | google.com |
A groundbreaking alternative to the N-protection of 2-aminopyridine is the direct C-2 amination of pyridine itself. Researchers have developed a novel multifunctional reagent that converts a wide range of pyridines directly into Boc-protected 2-aminopyridines. nih.govorganic-chemistry.orgacs.org This method offers exceptional site selectivity for the C-2 position and demonstrates broad functional group tolerance, including protic groups like alcohols and carboxylic acids. acs.orgsemanticscholar.org
The reaction proceeds under mild conditions and does not require precautions against air or moisture. semanticscholar.org The mechanism involves the activation of pyridine as a pyridinium (B92312) salt, followed by intramolecular delivery of the nitrogen nucleophile and subsequent rearomatization. acs.org This innovative, single-step process from readily available pyridines represents a significant advance in pyridine chemistry. nih.govorganic-chemistry.org
Indirect Synthetic Routes
While direct N-protection is most common, indirect routes can also be envisioned, particularly in the context of synthesizing complex molecules. These routes may involve modifying a pre-functionalized pyridine ring. For example, a 2-aminopyridine derivative bearing other substituents can be prepared first, followed by the di-Boc protection step.
Another indirect strategy involves using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. mdpi.com In this approach, a protected aminopyridine, for instance, a di-Boc-guanidinylated 2-amino-6-chloropyridine, can be used as a key precursor. This intermediate can then be coupled with various aryl boronic acids to introduce diversity at other positions on the pyridine ring before a final deprotection step to yield the target guanidine (B92328). mdpi.com A similar synthetic logic could be applied where this compound itself is synthesized from a halogenated precursor via a coupling reaction.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-pyridin-2-ylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-14(2,3)20-12(18)17(11-9-7-8-10-16-11)13(19)21-15(4,5)6/h7-10H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLOPVAOGSSBUEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=CC=CC=N1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90584743 | |
| Record name | Di-tert-butyl pyridin-2-yl-2-imidodicarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870703-63-2 | |
| Record name | 1,3-Bis(1,1-dimethylethyl) 2-(2-pyridinyl)imidodicarbonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=870703-63-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Di-tert-butyl pyridin-2-yl-2-imidodicarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-Di-Boc-2-aminopyridine | |
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Synthetic Methodologies for N,n Di Boc 2 Aminopyridine
Indirect Synthetic Routes
Amination of Pyridine (B92270) N-Oxides Followed by Protection
A prevalent strategy for synthesizing 2-aminopyridines involves the amination of pyridine N-oxides. researchgate.net The N-oxide functionality activates the pyridine ring, particularly at the C2 and C4 positions, making it susceptible to nucleophilic attack. researchgate.netscripps.edu
The reaction is typically initiated by an activating agent, such as tosyl anhydride (B1165640) (Ts₂O) or tosyl chloride (TsCl), which reacts with the pyridine N-oxide. researchgate.net This activation facilitates the subsequent addition of an amine nucleophile. researchgate.net A common approach utilizes tert-butylamine, which attacks the activated pyridine N-oxide, leading to the formation of a 2-(tert-butylamino)pyridine intermediate. researchgate.net This is often followed by an in situ deprotection step, for instance with trifluoroacetic acid (TFA), to yield the 2-aminopyridine (B139424). organic-chemistry.org To obtain N,N-Di-Boc-2-aminopyridine, the resulting 2-aminopyridine would then be subjected to a protection step using di-tert-butyl dicarbonate (B1257347) (Boc₂O). organic-chemistry.org
A one-pot procedure has been described where pyridine N-oxides are converted to 2-aminopyridines using Ts₂O and tert-butylamine, followed by in situ deprotection with TFA, demonstrating high yields and excellent regioselectivity for the 2-position. organic-chemistry.org Another method involves the reaction of pyridine N-oxides with activated isocyanides, which, after an in situ deprotection of an N-formylaminopyridine intermediate, yields 2-aminopyridines. nih.gov
Reductive Amination Strategies with Boc Protection
Reductive amination offers an alternative route to introduce the amino group. This method can be followed by Boc protection to yield the desired product. For instance, a reductive amination can be performed by reacting a suitable pyridine precursor with an amine in the presence of a reducing agent. fishersci.co.uk One general protocol involves reacting an amine with benzaldehyde (B42025) in acidic methanolic solution, followed by reduction with sodium cyanoborohydride. fishersci.co.uk While this example illustrates the general principle, specific application to pyridine precursors for 2-aminopyridine synthesis would be required.
Following the formation of the 2-aminopyridine scaffold, the introduction of the Boc protecting groups is typically achieved by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. fishersci.co.uk
Solid-Phase Synthesis Techniques
Solid-phase synthesis is a powerful technique for the preparation of various compounds, including peptides and other organic molecules, by anchoring the starting material to a solid support. nih.govgoogle.com While specific examples detailing the solid-phase synthesis of this compound are not prevalent in the provided results, the principles of solid-phase peptide synthesis (SPPS) can be adapted.
In a hypothetical solid-phase approach, a suitable pyridine-based resin could be employed. The synthesis would involve sequential coupling and deprotection steps. For instance, an N-Boc protected amino acid can be attached to a methylbenzhydrylamine resin. google.com The Boc protecting group is typically removed using an acid like trifluoroacetic acid (TFA). chempep.com
In the context of this compound, one could envision anchoring a 2-aminopyridine derivative to a resin and then performing the double Boc protection on the solid support. Alternatively, a pre-formed this compound derivative could be utilized in a solid-phase synthesis scheme for more complex molecules. The use of N,N'-di-Boc-thiourea has been reported in solid-phase synthesis to form guanidinylated products. acs.org
Chemo- and Regioselectivity Considerations in this compound Formation
The synthesis of this compound requires careful control over chemo- and regioselectivity to ensure the desired product is formed efficiently.
Competitive Protection of Pyridine Nitrogen vs. Amino Nitrogen
A significant challenge in the synthesis and functionalization of aminopyridines is the competition between the two nitrogen atoms: the exocyclic amino nitrogen and the endocyclic pyridine ring nitrogen. The pyridine nitrogen is generally more nucleophilic than the amino nitrogen, which can lead to undesired side reactions, such as alkylation at the pyridine nitrogen to form pyridinium (B92312) salts. nih.gov
To achieve selective protection of the amino group, the nucleophilicity of the amino nitrogen can be enhanced. One strategy involves the initial formation of a mono-Boc protected derivative (N-Boc-2-aminopyridine). nih.gov Subsequent deprotonation of this intermediate with a strong base, like sodium hydride (NaH), generates an anion that is more nucleophilic at the amino nitrogen, allowing for further reactions, including the introduction of a second Boc group. nih.gov Careful control of reaction conditions, such as temperature, is crucial during this deprotonation step. nih.gov
Recent advancements have led to the development of multifunctional reagents that enable the direct and site-selective conversion of pyridines to Boc-protected 2-aminopyridines under mild conditions, tolerating a wide range of functional groups and proceeding with high chemoselectivity. organic-chemistry.orgresearchgate.net
Stereochemical Aspects of Protection in Chiral Precursors
When the synthesis of this compound involves chiral precursors, maintaining the stereochemical integrity of the molecule is paramount. The introduction of protecting groups can, in some cases, influence the stereochemistry of adjacent chiral centers.
In the context of α-amino acids, the choice of N-protecting groups is critical for controlling the stereochemical outcome of reactions at the α-carbon. For example, the use of both a tert-butoxycarbonyl (Boc) group and a methoxymethyl (MOM) group on the nitrogen of an α-amino acid derivative was found to be effective for enantioselective alkylation. jst.go.jp This is attributed to the formation of a chiral enolate intermediate with restricted rotation around the C-N bond. jst.go.jp While this example pertains to α-amino acids, the principles of using bulky protecting groups to influence stereochemistry could be relevant in complex syntheses involving chiral 2-aminopyridine derivatives.
In a specific synthetic route towards a chiral pyrrolidine (B122466) derivative, a Boc-protected 2-aminopyridine was treated with n-BuLi to form a dianion, which then reacted with a chiral epoxide. googleapis.com The subsequent steps involved further protection of the pyridine NH group with another Boc group. googleapis.com The resolution of enantiomers was achieved later in the synthesis through the formation of diastereomeric esters, highlighting a strategy to handle stereochemistry in a multi-step sequence. googleapis.com
Green Chemistry Approaches to this compound Synthesis
The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and produce high yields with minimal waste. rasayanjournal.co.in These principles can be applied to the synthesis of this compound.
Traditional methods for synthesizing pyridine and pyrimidine (B1678525) derivatives often rely on hazardous solvents and toxic reagents. rasayanjournal.co.in Green chemistry approaches seek to replace these with safer alternatives. This includes the use of catalysts, multicomponent reactions, microwave-assisted synthesis, solventless conditions, and the use of greener solvents like water or ionic liquids. rasayanjournal.co.inresearchgate.net
For the Boc protection step, which is central to the synthesis of this compound, several greener methods have been developed. A catalyst-free N-tert-butyloxycarbonylation of amines has been reported to proceed chemoselectively in water. organic-chemistry.org Another approach utilizes a catalytic amount of molecular iodine under solvent-free conditions at ambient temperature for the efficient protection of various amines with Boc₂O. researchgate.net These methods offer advantages such as high chemoselectivity, absence of by-products, and simplified work-up procedures. organic-chemistry.orgresearchgate.net
The use of multicomponent reactions, where three or more reactants combine in a single step, is another hallmark of green chemistry that can lead to increased efficiency and reduced waste. nih.gov While a specific multicomponent reaction for the direct synthesis of this compound is not detailed in the search results, the development of such a process would be a significant advancement in the green synthesis of this important compound.
Chemical Reactivity and Transformations of N,n Di Boc 2 Aminopyridine
Selective Deprotection Strategies
Acidic Deprotection (e.g., Trifluoroacetic Acid, Hydrochloric Acid)
Strong acids are commonly employed for the cleavage of Boc groups. total-synthesis.commasterorganicchemistry.com Reagents such as trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are effective for this purpose. fishersci.co.ukfishersci.fr The deprotection mechanism involves the protonation of the carbamate (B1207046) oxygen, which leads to the fragmentation of the protecting group into a stable tert-butyl cation and the release of carbon dioxide, ultimately yielding the free amine. total-synthesis.commasterorganicchemistry.com
The reaction is typically performed by dissolving the protected amine in a suitable solvent like dichloromethane (B109758) (DCM) and treating it with concentrated TFA or a solution of TFA in DCM. fishersci.co.uk Alternatively, a suspension of the protected amine in an aqueous solution of 4M HCl can be stirred at room temperature. fishersci.co.ukfishersci.fr These methods are generally fast and efficient, often proceeding to completion within a few hours at room temperature. fishersci.co.ukfishersci.fr
However, the harsh acidic conditions can be a drawback if the substrate contains other acid-labile functional groups. fishersci.co.uk For instance, research on N-Boc-4-aminopyridine has shown that while deprotection with TFA is efficient for many derivatives, it can lead to the dealkylation of certain substituted products. nih.gov
Table 1: Acidic Deprotection Methods for Boc-Protected Amines
| Reagent | Typical Conditions | Notes |
|---|---|---|
| Trifluoroacetic Acid (TFA) | Concentrated or 25% solution in DCM, room temperature, 2-12 h. fishersci.co.uk | A common and effective method. masterorganicchemistry.com Can cleave other acid-sensitive groups. fishersci.co.uk |
| Hydrochloric Acid (HCl) | 4M aqueous solution, room temperature, 2 h. fishersci.co.uk | Often used when an aqueous workup is acceptable. |
| Phosphoric Acid | An environmentally benign alternative for deprotection of various Boc-protected compounds. organic-chemistry.org |
Mild Deprotection Methods (e.g., Zinc Bromide, TMSI)
To circumvent the issues associated with strong acids, several milder deprotection methods have been developed. fishersci.co.uk These are particularly useful for substrates that are sensitive to acidic conditions. fishersci.co.uk Reagents such as zinc bromide (ZnBr₂) and trimethylsilyl (B98337) iodide (TMSI) offer effective alternatives. fishersci.co.uk
The reaction with these reagents is typically carried out by dissolving the N,N-Di-Boc-2-aminopyridine in a solvent like dichloromethane and adding an excess of the Lewis acid or TMSI. fishersci.co.uk The reaction is usually stirred at room temperature overnight. fishersci.co.uk While these methods avoid the use of strong Brønsted acids, they may require longer reaction times compared to acidic deprotection. fishersci.co.uk For example, the use of TMSI has been noted in the deprotection of benzyl (B1604629) groups in the synthesis of pyrrolo total-synthesis.comfishersci.frbenzodiazepine derivatives. mdpi.com
Table 2: Mild Deprotection Reagents for Boc Groups
| Reagent | Typical Conditions | Notes |
|---|---|---|
| Zinc Bromide (ZnBr₂) | 2-3 equivalents in DCM, room temperature, overnight. fishersci.co.uk | A mild Lewis acid catalyst. |
| Trimethylsilyl Iodide (TMSI) | 1.2-1.5 equivalents in DCM, room temperature, overnight. fishersci.co.uk | A potent reagent for cleaving ethers and esters, also effective for Boc deprotection. |
| Samarium(III) Chloride (SmCl₃) | A catalyst for the chemoselective removal of acid-sensitive protecting groups like Boc. organic-chemistry.org |
Transition Metal-Catalyzed Deprotection
While direct palladium-catalyzed hydrogenolysis is a standard method for removing protecting groups like the benzyloxycarbonyl (Cbz) group, it is not the primary method for Boc deprotection. total-synthesis.commasterorganicchemistry.com However, the field of transition metal catalysis offers alternative strategies for cleaving Boc groups. For example, iron(III) salts have been reported as sustainable catalysts for the selective deprotection of N-Boc groups, even in the presence of other protecting groups like Cbz. csic.esresearchgate.net This method is advantageous due to its clean reaction profile, often not requiring a purification step. csic.esresearchgate.net
The reaction can be performed using catalytic amounts of iron(III) chloride (FeCl₃) and has been shown to be effective for a variety of N,N'-diprotected amino acids and amine derivatives. csic.es Additionally, a combination of the tris-4-bromophenylamminium radical cation (magic blue) and triethylsilane has been shown to mediate a mild deprotection of tert-butyl groups, including those in N-Boc derivatives, without the need for transition metals. nih.gov
Reactions Involving Pyridine (B92270) Ring Functionalization
The pyridine ring of this compound is susceptible to various functionalization reactions, which are influenced by the electronic nature of the di-Boc-amino substituent.
Electrophilic Aromatic Substitution on the Pyridine Ring
The pyridine ring is generally less reactive towards electrophilic aromatic substitution compared to benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. libretexts.orguomustansiriyah.edu.iq This deactivation is further compounded under acidic reaction conditions where the pyridine nitrogen is protonated, forming a pyridinium (B92312) ion which is even more resistant to electrophilic attack. uomustansiriyah.edu.iq
However, the amino group at the 2-position is an activating, ortho-, para-directing group. In the case of this compound, the bulky Boc groups can sterically hinder the ortho-position (C3). The electronic effect of the di-Boc-amino group is complex. While the nitrogen lone pair can donate electron density to the ring through resonance, the carbonyl groups of the Boc protectors are electron-withdrawing. Despite this, the amino group generally enhances the reactivity of the pyridine ring towards electrophiles compared to unsubstituted pyridine. sapub.org
Electrophilic substitution on aminopyridines can be challenging. For example, nitration of 2-aminopyridine (B139424) can lead to the formation of 2-nitraminopyridine, which can then rearrange to the 3-nitro and 5-nitro derivatives under heating. sapub.org The presence of the two Boc groups on the amino nitrogen in this compound is expected to influence the regioselectivity of such substitutions.
Nucleophilic Aromatic Substitution on the Pyridine Ring
The pyridine ring is inherently electron-deficient and therefore susceptible to nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions. uomustansiriyah.edu.iqthieme-connect.de The presence of an electron-donating amino group at the 2-position, as in 2-aminopyridine, generally disfavors SNAr reactions by increasing the electron density of the ring. thieme-connect.de
However, strategies exist to facilitate such transformations. One approach involves the activation of the aminopyridine. For instance, a ruthenium(II) catalyst has been used to enable the SNAr amination of 2-aminopyridines by forming a transient η⁶-pyridine complex, which acts as an electrophile. thieme-connect.deresearchgate.net Another method involves converting the amino group into a better leaving group. For example, diazotization of the amino group is a classic method, though it can have limitations. researchgate.net More recent methods involve the use of reagents like Pyry-BF₄ to activate the C-N bond for nucleophilic substitution. researchgate.net
In the context of this compound, the di-Boc-amino group itself is a poor leaving group. Therefore, direct nucleophilic displacement of this group is unlikely under standard SNAr conditions. Functionalization of the pyridine ring via SNAr would typically require the presence of a suitable leaving group at another position on the ring, or activation of the ring through other means. Late-stage functionalization of complex molecules often involves tandem C-H fluorination followed by SNAr of the installed fluoride, a strategy that has been applied to Boc-protected betahistine. acs.org
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
The presence of the bulky and electron-withdrawing N,N-di-Boc group significantly influences the reactivity of the aminopyridine, enabling a range of metal-catalyzed cross-coupling reactions. These reactions are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds.
A notable feature of this compound is the activation of the N-C (amide) bond, facilitating its cleavage and participation in cross-coupling reactions. This reactivity is a departure from the typical inertness of amide bonds. The activation is attributed to the two electron-withdrawing tert-butoxycarbonyl (Boc) groups, which destabilize the amide resonance and promote the cleavage of the N-C bond.
Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions have been successfully employed using N,N-di-Boc-activated amides. researchgate.netmdpi.comorganic-chemistry.org For instance, the use of a well-defined palladium-N-heterocyclic carbene (NHC) precatalyst, [Pd(IPr)(cinnamyl)Cl], enables the room-temperature Suzuki-Miyaura cross-coupling of N,N-di-Boc-amides with boronic acids to furnish biaryl ketones in high yields. organic-chemistry.org This methodology has also been extended to challenging C(sp²)–C(sp³) couplings using B-sp³ alkyl reagents. mdpi.com The presence of water has been identified as a critical factor for the success of these cross-coupling reactions. mdpi.com
| Amide Substrate | Boronic Acid/Ester | Catalyst System | Product Type | Key Finding |
|---|---|---|---|---|
| N,N-Di-Boc-aryl amides | Arylboronic acids | [Pd(IPr)(cin)Cl]/KF | Biaryl ketones | Room temperature reaction with high yields. organic-chemistry.org |
| N,N-Di-Boc-amides | B-sp³ alkyl reagents | Pd(IPr)(cinnamyl)Cl/K₂CO₃/THF | Alkyl-aryl ketones | Successful C(sp²)–C(sp³) bond formation. mdpi.com |
This compound can be involved in coupling reactions with halogenated pyridines, although the primary role of the di-Boc group in this context is often as a protecting group to modulate the electronic properties and solubility of the aminopyridine substrate. acs.orgunl.pt For instance, in the synthesis of azaindoles, N-protected substrates, including N-Boc protected ones, have been used to overcome catalyst poisoning issues and unwanted side reactions like bis-Suzuki coupling. unl.pt
In a related context, a microwave-assisted tandem Heck-Sonogashira cross-coupling reaction has been developed between 6-N,N-di-Boc-amino-5-iodo-2-methyl pyrimidin-4-ol and various aryl alkynyl substrates. acs.orgacs.org This reaction leads to the formation of 5-enynyl substituted pyrimidines, which can be further cyclized to pyrido[2,3-d]pyrimidines. acs.orgacs.org The di-Boc group improves the solubility of the pyrimidine (B1678525) substrate, facilitating the palladium-catalyzed reaction. acs.org
N-C Activation in Activated Amides
Radical Reactions Involving this compound
While direct radical reactions involving this compound itself are not extensively documented, the related N-Boc protected aminopyridinium salts have emerged as effective precursors for nitrogen-centered radicals under photoredox catalysis. nih.govacs.orgresearchgate.net These amidyl radicals can participate in various transformations, including the direct C-H amidation of arenes and heteroarenes. acs.org The generation of these radicals typically involves the single-electron reduction of the N-aminopyridinium salt. acs.orgresearchgate.net
For example, N-aminopyridinium salts derived from N-methyl-Boc-amine have been used for the direct C(2)-amidation of N-methyl indoles and pyrroles. nih.gov Similarly, these precursors have been employed in the regioselective aminohydroxylation of olefins. nih.govresearchgate.net
Transformations at the N-Boc-Protected Amine Functionality
The di-Boc group on the 2-amino position is not merely a passive protecting group; it can actively participate in and direct chemical transformations.
Alkylation Reactions (e.g., Electrophilic Alkylation)
The nitrogen atom of the di-Boc protected amine can undergo alkylation. An efficient method for the N-alkylation of N-Boc-protected 4-aminopyridines utilizes an electrogenerated acetonitrile (B52724) anion as a strong base to deprotonate the protected amine, followed by reaction with an alkylating agent. nih.govnih.gov This approach provides high yields of N-alkylated products under mild conditions. nih.govnih.gov While this specific example is for a 4-aminopyridine (B3432731) derivative, the principle can be extended to 2-aminopyridine systems. The use of a strong base is often necessary to deprotonate the less nucleophilic Boc-protected amine. nih.gov
Rearrangement Reactions (e.g., Boc Group Migration)
One of the most interesting transformations involving this compound derivatives is the intramolecular migration of a Boc group. An alkoxide anion can trigger a rapid N→O Boc migration in substrates containing a nearby hydroxyl group. researchgate.netnih.gov This rearrangement has been observed to proceed through an unusual nine-membered cyclic transition state. researchgate.netnih.gov
This N→O Boc migration provides a novel and high-yield method for selective amide allylation or benzylation over competing O-allylation or O-benzylation reactions at a nearby hydroxyl group. nih.gov The reaction is initiated by deprotonation of the alcohol to form an alkoxide, which then attacks one of the Boc carbonyls, leading to the transfer of the Boc group to the oxygen atom. nih.gov Crossover experiments have confirmed the intramolecular nature of this migration. nih.gov
Furthermore, N,N-di-tert-butoxycarbonylpyridin-4-amines have been shown to rearrange to tert-butyl 4-(tert-butoxycarbonylamino)nicotinates upon treatment with a strong base like lithium diisopropylamide (LDA). researchgate.net This indicates a base-induced rearrangement involving migration of a Boc group from the exocyclic nitrogen to the pyridine ring.
| Substrate | Reagent/Condition | Rearrangement Type | Key Feature |
|---|---|---|---|
| (3R,4R)-tert-butyl 3-((6-(bis(tert-butoxycarbonyl)amino)-4-methylpyridin-2-yl)methyl)-4-hydroxypyrrolidine-1-carboxylate | NaH | N→O Boc Migration | Intramolecular migration via a nine-membered cyclic transition state. nih.gov |
| N,N-Di-tert-butoxycarbonylpyridin-4-amines | LDA in THF | Boc group migration | Rearrangement to tert-butyl 4-(tert-butoxycarbonylamino)nicotinates. researchgate.net |
Reactions Following Deprotection to Reveal the Amine
The primary utility of this compound in organic synthesis lies in its function as a protected form of 2-aminopyridine. The two tert-butoxycarbonyl (Boc) groups effectively mask the reactivity of the exocyclic amine, allowing for selective modifications at other positions of the pyridine ring. The subsequent removal of these protecting groups is a critical step, unmasking the nucleophilic amino group and opening a gateway to a diverse array of chemical transformations.
The deprotection is most commonly achieved under acidic conditions. evitachem.com Reagents such as trifluoroacetic acid (TFA) in a solvent like dichloromethane are frequently employed to efficiently cleave the Boc groups, regenerating the free 2-aminopyridine, which can then be used in situ or isolated for subsequent reactions. evitachem.comacs.orgfishersci.co.uk Once the amine is revealed, it serves as a versatile nucleophile and a building block for more complex molecules.
Key transformations involving the deprotected 2-aminopyridine include acylation, alkylation, cross-coupling, and cyclization reactions, which are fundamental for constructing various functionalized pyridine derivatives and heterocyclic systems.
Acylation and Amidation
The regenerated 2-aminopyridine readily undergoes acylation when treated with carboxylic acids or their derivatives, such as acid chlorides, to form the corresponding N-(pyridin-2-yl)amides. evitachem.com This classic transformation is a straightforward method for introducing acyl moieties onto the pyridine scaffold.
N-Alkylation
Alkylation of the revealed amino group provides access to secondary and tertiary N-alkyl-2-aminopyridines. Direct alkylation can be achieved through various methods, including reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). acs.orgnih.gov This approach is valuable for installing a wide range of alkyl and aryl-alkyl substituents. While direct alkylation of aminopyridines can sometimes lead to undesired reaction at the pyridine ring nitrogen, the use of the di-Boc protecting group strategy ensures that functionalization occurs selectively at the exocyclic amine after deprotection. nih.gov
Palladium-Catalyzed Cross-Coupling Reactions
The liberated 2-aminopyridine is an excellent substrate for palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. acs.org This powerful C-N bond-forming reaction allows for the arylation of the 2-amino group, coupling it with various aryl halides or triflates to produce N-aryl-2-aminopyridines. nih.gov These products are significant substructures in many biologically active compounds.
Cyclization Reactions to Form Fused Heterocycles
The 2-aminopyridine moiety, with its dual nucleophilic character (from both the exocyclic amine and the ring nitrogen), is a cornerstone synthon for the synthesis of fused azaheterocycles. sioc-journal.cn Following deprotection, it can participate in a variety of cyclization cascades. A prominent example is the Groebke–Blackburn–Bienaymé reaction, a multicomponent reaction where 2-aminopyridine, an aldehyde, and an isocyanide combine to form substituted imidazo[1,2-a]pyridines. beilstein-journals.org This class of compounds is of significant interest in medicinal chemistry. Similarly, reaction with α-haloketones or their equivalents is a classic and widely used method to construct the imidazo[1,2-a]pyridine (B132010) core. organic-chemistry.org The deprotected amine can also be used to build other heterocyclic systems, such as substituted pyrimidines. google.com
The table below summarizes the key reactive pathways available after the deprotection of this compound.
Table 1: Summary of Reactions Following Deprotection of this compound
| Reaction Type | Reactant(s) for Deprotected Amine | Key Reagents/Conditions | Product Class |
| Deprotection | N/A | Trifluoroacetic acid (TFA), HCl | 2-Aminopyridine |
| Acylation/Amidation | Carboxylic acids, Acid chlorides | Coupling agents or base | N-(pyridin-2-yl)amides |
| Reductive Amination | Aldehydes, Ketones | NaBH(OAc)₃, NaBH₃CN | N-Alkyl-2-aminopyridines |
| Buchwald-Hartwig Amination | Aryl halides, Aryl triflates | Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., DavePhos), Base (e.g., NaOtBu) | N-Aryl-2-aminopyridines |
| Imidazo[1,2-a]pyridine Synthesis | α-Haloketones | Base | Imidazo[1,2-a]pyridines |
| Groebke–Blackburn–Bienaymé Reaction | Aldehydes, Isocyanides | Acid catalyst (e.g., Sc(OTf)₃) | Substituted Imidazo[1,2-a]pyridines |
Applications of N,n Di Boc 2 Aminopyridine As a Synthetic Intermediate
Construction of Diverse Heterocyclic Scaffolds
N,N-Di-Boc-2-aminopyridine and its derivatives are pivotal starting materials for building complex heterocyclic frameworks, particularly those containing a fused pyridine (B92270) ring. The di-Boc group serves as a temporary shield, allowing for selective functionalization before its removal to facilitate cyclization reactions.
The construction of fused bicyclic systems is a cornerstone of medicinal chemistry, as these scaffolds are prevalent in numerous biologically active compounds.
Pyrido[2,3-d]pyrimidines: This scaffold is found in various kinase inhibitors and other therapeutic agents. researchgate.net The synthesis of functionalized pyrido[2,3-d]pyrimidines can be efficiently achieved using di-Boc protected amino-pyrimidine or -pyridine precursors. A notable method involves a microwave-assisted tandem Heck–Sonogashira cross-coupling reaction. acs.org In this approach, a di-Boc-protected iodo-aminopyrimidine is reacted with terminal alkynes to generate 5-enynyl substituted pyrimidines. These intermediates then undergo a silver-catalyzed cyclization to form the desired pyrido[2,3-d]pyrimidine (B1209978) core in good to excellent yields. acs.org This strategy highlights how the di-Boc protected amino group facilitates complex bond formations while remaining intact, only to be potentially removed or retained in the final structure. acs.org
Imidazo[1,2-a]pyridines: This class of heterocycles is known for a wide range of biological activities, including antiviral and anti-inflammatory properties. sci-hub.se The synthesis of these molecules often begins with 2-aminopyridine (B139424) derivatives. While many methods start with unprotected 2-aminopyridine, the use of Boc-protected precursors offers strategic advantages. organic-chemistry.orgrsc.org For instance, the synthesis of fused 3-aza-heterocycles can be achieved through a cyclodehydration of N-Boc-protected 2-aminopyridine-containing amides, which, after deprotection, yield the target imidazo[1,2-a]pyridine (B132010) structure. researchgate.net
Table 1: Examples of Fused Heterocyclic Synthesis
| Target Scaffold | Synthetic Strategy | Precursor Type | Key Features |
| Pyrido[2,3-d]pyrimidines | Microwave-assisted tandem Heck–Sonogashira followed by cyclization | 6-N,N-di-Boc-amino-5-iodo-2-methylpyrimidin-4-ol | Forms functionalized enyne intermediates; Silver-catalyzed cyclization provides high yields. acs.org |
| Imidazo[1,2-a]pyridines | Cyclodehydration of amide precursors | N-Boc-protected 2-aminopyridine amides | Utilizes triflic anhydride (B1165640) for activation; A deprotection-aromatization sequence yields the final product. researchgate.net |
The di-Boc group is a powerful tool for directing the functionalization of the pyridine ring. It can facilitate reactions such as lithiation and rearrangement, leading to polysubstituted pyridines that are difficult to access otherwise. Research has shown that N,N-di-tert-butoxycarbonylpyridin-4-amines can be rearranged into tert-butyl 4-(tert-butoxycarbonylamino)nicotinates upon treatment with LDA. researchgate.net This principle of using the di-Boc group to activate the pyridine ring towards nucleophilic attack or rearrangement is a key strategy for creating highly functionalized pyridine building blocks. These building blocks can then be used in subsequent reactions to generate complex molecules.
Synthesis of Fused Pyridine Systems (e.g., Pyrido[2,3-d]pyrimidines, Imidazo[1,2-a]pyridines)
Role in Multi-Component Reactions (MCRs) for Complex Molecule Synthesis
Multi-component reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. This compound, or its in-situ protected variants, can be a valuable component in such reactions.
The Ugi and Groebke–Blackburn–Bienaymé reactions are prominent examples of MCRs used to synthesize peptidomimetics and heterocyclic compounds. beilstein-journals.org In these sequences, a Boc-protected amino nucleophile can participate in the initial condensation, with the Boc groups being removed in a subsequent step to trigger a tandem cyclization. mdpi.com For example, a four-component Ugi coupling followed by a microwave-assisted cyclization can produce 3-amino-imidazopyridines. mdpi.com Similarly, catalyst-free, three-component reactions in water involving 2-aminopyridines, aldehydes, and isocyanides have been developed to efficiently produce imidazo[1,2-a]pyridine derivatives. researchgate.net The use of a protected aminopyridine in these MCRs allows for controlled, sequential bond formation, expanding the molecular diversity achievable.
Precursor for Bioactive Molecule Synthesis
Perhaps the most significant application of this compound is in the synthesis of molecules with therapeutic potential. The 2-aminopyridine motif is a recognized pharmacophore present in numerous drugs and clinical candidates. researchgate.net
Kinase Inhibitors: Protein kinases are critical targets in cancer therapy, and many small molecule inhibitors feature a 2-aminopyridine core. google.comgoogle.com The synthesis of these inhibitors often relies on palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. acs.org this compound derivatives are ideal substrates for these reactions. For example, in the synthesis of 3,5-diaryl-2-aminopyridine ALK2 inhibitors, an N-Boc protected aminopyridine is used in a Suzuki coupling, followed by deprotection to yield the final active compound. acs.org This modular approach allows for the systematic variation of substituents to optimize biological activity.
nNOS Inhibitors: Neuronal nitric oxide synthase (nNOS) is an enzyme implicated in various neurological disorders, making its selective inhibition a therapeutic goal. google.com Potent and selective nNOS inhibitors have been developed based on the 2-aminopyridine scaffold. nih.gov The synthesis of these complex molecules often requires a multi-step approach where the amino group is protected. In one strategy, N-Boc-2-amino-4,6-dimethylpyridine is used as a starting material to synthesize dimeric aminopyridine inhibitors. google.com In another example, a Boc-protected precursor is used to construct the primary framework of a 2,4-disubstituted pyrimidine (B1678525) inhibitor, which is then deprotected in the final steps. acs.org
Table 2: this compound Derivatives in Bioactive Molecule Synthesis
| Bioactive Target | Molecule Class | Synthetic Role of Di-Boc Intermediate |
| ALK2 Kinase | 3,5-Diaryl-2-aminopyridine | Substrate for Suzuki coupling to introduce aryl groups, followed by deprotection. acs.org |
| Neuronal Nitric Oxide Synthase (nNOS) | Aminopyridine Dimer | Starting material for a two-step synthesis involving alkylation and subsequent deprotection. google.com |
| Neuronal Nitric Oxide Synthase (nNOS) | 2-Imidazolylpyrimidine | Boc-protected piperazine (B1678402) and aminopyrimidine fragments are coupled and deprotected to yield the final inhibitor. acs.org |
The creation of compound libraries is essential for identifying new drug leads. The robust and versatile chemistry of this compound makes it an excellent building block for generating diverse molecular libraries. A clear example is the synthesis of a library of zinc(II)-bis(dipicolylamine) probes for the molecular imaging of cell death. nih.gov In this work, the researchers explicitly state that to achieve selective synthesis, the starting 2-aminopyridine derivative was protected with an excess of Boc-anhydride to ensure the formation of the bis-N-Boc derivative. nih.gov This protected intermediate was then carried through several synthetic steps, including reduction and bromination, before being elaborated into the final library of imaging agents. This demonstrates the compound's utility in enabling controlled, multi-step syntheses required for library production. nih.gov
Intermediates in Drug Candidate Synthesis (e.g., Kinase Inhibitors, nNOS Inhibitors)
Utility in Process Chemistry for Scalable Syntheses
In the realm of process chemistry, where the objective is to develop safe, economical, and scalable routes to valuable compounds, intermediates must be robust, reliable, and facilitate high-yielding transformations. This compound serves as a critical, albeit sometimes challenging, intermediate in the multi-step synthesis of complex molecules intended for large-scale production. Its primary role is to protect the 2-amino group on the pyridine ring, preventing unwanted side reactions and directing subsequent chemical modifications to other positions on the molecule. evitachem.comacs.org
The utility of this compound in process chemistry is exemplified in the development of synthetic routes for pharmacologically active agents. For instance, it has been employed as a key starting material in the synthesis of 4-(difluoromethyl)pyridin-2-amine, an important building block for lipid kinase inhibitors. acs.orgunimi.it In one reported five-step synthesis, 2-amino-4-methylpyridine (B118599) was first protected to form the N,N-Di-Boc derivative. acs.orgunimi.it This protection was crucial for the subsequent step, a radical bromination to introduce a dibromomethyl group at the 4-position of the pyridine ring. acs.orgunimi.it
Furthermore, subsequent steps in this particular synthesis involved hazardous reagents like (diethylamino)sulfur trifluoride (DAST), which presents significant safety and handling issues for kilogram-scale production. acs.orgunimi.it These factors ultimately led researchers to develop alternative, more practical, and higher-yielding routes that avoided the problematic steps associated with the this compound intermediate. acs.orgunimi.it
Research Findings for a Synthetic Route Involving this compound
The following table summarizes a reported synthetic pathway where this compound was a key intermediate. The data highlights the challenges faced in scaling up this particular route.
| Step | Reactant | Transformation | Product | Yield | Scalability Issues Noted |
|---|---|---|---|---|---|
| 1 | 2-Amino-4-methylpyridine | Protection of the amino group | N,N-Di-Boc-2-amino-4-methylpyridine | Not specified | - |
| 2 | N,N-Di-Boc-2-amino-4-methylpyridine | Radical bromination | gem-Dibromomethyl-pyridine derivative | 10% | Very low yield, making the route inefficient for large scale. acs.orgunimi.it |
| 3 | gem-Dibromomethyl-pyridine derivative | Conversion to aldehyde with silver nitrate | Aldehyde derivative | 69% | - |
| 4 | Aldehyde derivative | Fluorination | Difluoromethyl derivative | 73% | Use of hazardous reagent (DAST) is difficult to scale up. acs.org |
| 5 | Difluoromethyl derivative | Boc deprotection | 4-(Difluoromethyl)pyridin-2-amine | 91% | - |
Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Purity Assessment
Vibrational Spectroscopy Applications (FTIR, Raman)
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, is a powerful non-destructive method for identifying functional groups within a molecule. For N,N-Di-Boc-2-aminopyridine, the spectra are dominated by the characteristic vibrations of the Boc groups and the pyridine (B92270) ring.
Theoretical and experimental studies on structurally related molecules, such as 2-(tert-butoxycarbonylamino)-5-bromopyridine, provide a basis for assigning the key vibrational modes. fishersci.co.uk The most prominent features in the FTIR and Raman spectra of this compound are the carbonyl (C=O) stretching vibrations from the two Boc groups. These typically appear as strong absorption bands in the infrared spectrum, generally in the region of 1700-1750 cm⁻¹. organic-chemistry.org The presence of two Boc groups on the same nitrogen atom can influence the exact position and appearance of these bands.
Other significant vibrations include the C-H stretching modes of the methyl groups of the tert-butyl substituents, observed in the 2900-3000 cm⁻¹ region. The stretching and bending vibrations associated with the C-N bond and the pyridine ring system also provide a characteristic fingerprint for the molecule in the 1000-1600 cm⁻¹ range. nih.gov For instance, studies on 2-aminopyridine (B139424) derivatives show characteristic ring stretching and deformation modes in this region. nih.gov The analysis of these vibrational modes confirms the presence of all key functional components of the molecule. fishersci.co.uknih.gov
Table 1: Representative Vibrational Modes for this compound
| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| C=O Stretching | Carbonyl (Boc) | 1700 - 1750 | Strong |
| C-H Stretching | Methyl (tert-butyl) | 2900 - 3000 | Medium-Strong |
| Pyridine Ring Stretching | C=C, C=N | 1400 - 1600 | Medium-Strong |
| C-O Stretching | Carbamate (B1207046) | 1200 - 1300 | Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most definitive technique for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
In the ¹H NMR spectrum of this compound, the most distinct signal is a large singlet corresponding to the 18 protons of the two magnetically equivalent tert-butyl groups. This peak typically appears in the upfield region, around 1.4-1.5 ppm. organic-chemistry.orgacs.org The protons on the pyridine ring give rise to a set of multiplets in the downfield aromatic region (typically 7.0-8.5 ppm), with their specific chemical shifts and coupling patterns being diagnostic of the substitution pattern. researchgate.netuni.lu
The ¹³C NMR spectrum provides complementary information. The carbons of the tert-butyl groups appear around 27-28 ppm, while the quaternary carbons of these groups are found near 82-85 ppm. organic-chemistry.orgnih.gov The carbonyl carbons of the Boc groups are characteristically deshielded and resonate in the 150-154 ppm region. acs.org The carbons of the pyridine ring appear in the range of 118-150 ppm. uni.lu
Table 2: Typical ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Nucleus | Assignment | Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| ¹H | -C(CH₃)₃ (Boc) | ~1.45 | Singlet |
| ¹H | Pyridine-H | ~7.2 - 8.5 | Multiplets |
| ¹³C | -C(C H₃)₃ (Boc) | ~28 | Quartet |
| ¹³C | -C (CH₃)₃ (Boc) | ~82 - 85 | Singlet |
| ¹³C | C =O (Boc) | ~150 - 154 | Singlet |
Mass Spectrometry Techniques (MS, HRMS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an essential tool for determining the molecular weight of a compound and studying its fragmentation, which can further support structural assignments. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula.
For this compound (C₁₅H₂₂N₂O₄), the predicted monoisotopic mass is 294.15796 Da. acs.org In HRMS analysis, typically using electrospray ionization (ESI), the compound is often observed as protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts. acs.org The experimental determination of the m/z value for these adducts to within a few parts per million (ppm) of the calculated value serves as strong evidence for the compound's elemental composition. uni.lugoogle.com
The fragmentation pattern observed in tandem MS (MS/MS) experiments is also highly informative. The most common fragmentation pathway for Boc-protected amines involves the loss of the Boc group(s). For this compound, initial fragmentation would likely involve the loss of a tert-butyl group (57 Da) or isobutylene (B52900) (56 Da), followed by the loss of carbon dioxide (44 Da). The sequential loss of both Boc groups (each 100 Da) is a characteristic fragmentation pathway that would be expected.
Table 3: Predicted and Observed Mass Spectrometry Data for this compound
| Ion | Formula | Calculated m/z | Observed in |
|---|---|---|---|
| [M] | C₁₅H₂₂N₂O₄ | 294.1580 | - |
| [M+H]⁺ | C₁₅H₂₃N₂O₄⁺ | 295.1652 | HRMS (ESI) acs.org |
X-ray Diffraction Studies for Solid-State Structure Determination
While X-ray crystallography is a definitive analytical tool for such compounds, specific, publicly available crystal structure data for this compound was not found in the searched literature. However, the technique has been widely applied to various 2-aminopyridine derivatives to confirm their structures. uni.lu An analysis of this compound would definitively establish the geometry around the nitrogen atom, including the pyramidalization and the relative orientation of the two Boc groups and the pyridine ring. This information is crucial for understanding steric effects and conformational preferences that can influence the compound's reactivity. For example, a study on a related 2-aminopyridine barium chloride crystal determined its orthorhombic crystal system and noncentrosymmetric space group, providing a complete picture of its solid-state architecture. nih.gov
Chromatographic Methods for Purification and Purity Analysis (e.g., Column Chromatography, HPLC)
Chromatographic techniques are indispensable for both the purification of this compound after synthesis and the subsequent assessment of its purity.
Flash column chromatography is the standard method for purification on a preparative scale. google.com Silica gel is commonly used as the stationary phase, with a mobile phase consisting of a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate. google.com The optimal solvent ratio is determined by thin-layer chromatography (TLC) to achieve good separation of the desired product from starting materials, by-products (such as mono-Boc-2-aminopyridine), and other impurities.
High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative purity analysis. uni.lu A reversed-phase setup is typically employed, using a C18 stationary phase and a mobile phase such as a gradient of acetonitrile (B52724) and water, often with a modifier like trifluoroacetic acid (TFA). uni.lu Detection is commonly performed using a UV detector, as the pyridine ring is a strong chromophore. uni.lu This method allows for the accurate determination of purity, which for most applications is required to be greater than 95%. uni.lu
Theoretical and Computational Studies on N,n Di Boc 2 Aminopyridine
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has proven to be a powerful tool for investigating the structural and electronic properties of N,N-Di-Boc-2-aminopyridine (DBAP). These computational methods provide valuable insights into the molecule's behavior at an atomic level.
Conformational Analysis and Potential Energy Surface (PES) Scans
Conformational analysis of this compound has been performed to identify its most stable three-dimensional structure. aip.orgresearchgate.net By systematically rotating the dihedral angles associated with the two tert-butoxycarbonyl (Boc) groups, a potential energy surface (PES) can be generated. aip.orgscience.gov This surface maps the energy of the molecule as a function of its geometry, allowing for the identification of energy minima, which correspond to stable conformers.
The PES scan for DBAP is typically carried out by varying the dihedral angles C2-N11-C12-O13 and C2-N11-C28-O29. aip.org Studies using the DFT/B3LYP method with a 6-31G basis set have predicted the most stable conformer. aip.org In this lowest energy structure, one tert-butoxycarbonyl group is oriented perpendicular to the plane of the pyridine (B92270) ring, while the other lies in the same plane. aip.org The identification of the global minimum on the potential energy surface is crucial, as this optimized geometry is used for subsequent calculations of other molecular properties. aip.org The absence of negative vibrational frequencies in the calculated spectrum for the optimized structure confirms that it represents a true energy minimum. aip.org
Electronic Structure Analysis (e.g., HOMO-LUMO Gap, Frontier Molecular Orbitals)
The electronic properties of this compound are primarily understood through the analysis of its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). aip.orgresearchgate.netresearchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. researchgate.netajchem-a.com A smaller gap generally indicates higher reactivity and lower stability. researchgate.net
For DBAP, DFT calculations at the B3LYP/cc-pVTZ level have determined the HOMO and LUMO energies. aip.org The energy of the HOMO is calculated to be -6.4843 eV, and the LUMO energy is -0.8756 eV. aip.orgresearchgate.net This results in a significant energy gap of 5.6043 eV, suggesting that this compound is a kinetically stable molecule. aip.orgresearchgate.net The ionization potential (I) and electron affinity (A) can be estimated from these energies as I = -E(HOMO) and A = -E(LUMO). aip.orgresearchgate.net Based on this, the ionization potential is 6.4843 eV and the electron affinity is 0.8756 eV. aip.orgresearchgate.net
Further analysis of global reactivity descriptors provides additional insights. The chemical potential, global hardness, and electrophilicity index for DBAP have been calculated as -3.6771 eV, 2.8021 eV, and 2.9650 eV, respectively. aip.org These values contribute to a comprehensive understanding of the molecule's electronic behavior. aip.org
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. researchgate.netuni-muenchen.dereadthedocs.io The MEP surface is typically color-coded, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue representing areas of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net
For this compound, MEP analysis helps to identify the chemically active sites. researchgate.net The total electron density is mapped onto the electrostatic potential surface, providing a visual representation of the molecule's reactive nature. researchgate.net This analysis is instrumental in understanding intermolecular interactions and predicting how the molecule will interact with other chemical species. researchgate.net
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the intramolecular interactions, such as charge transfer and hyperconjugative effects, within a molecule. aip.orgresearchgate.netuni-muenchen.de This method examines the interactions between filled (donor) and empty (acceptor) orbitals and quantifies their stabilization energies. researchgate.net
In the case of this compound, NBO analysis has been employed to investigate intramolecular charge transfer (ICT) interactions. aip.orgresearchgate.net The movement of electron density from donor to acceptor orbitals leads to molecular polarization. aip.org Significant stabilization energies arising from these interactions can indicate important electronic properties. For instance, strong ICT interactions are often associated with enhanced nonlinear optical (NLO) activity. aip.org The analysis can also confirm the bioactivity of the molecule by probing specific intramolecular interactions. researchgate.net
Prediction of Vibrational Frequencies and Spectroscopic Correlation
Theoretical calculations of vibrational frequencies using DFT are a powerful method for interpreting and assigning experimental infrared (IR) and Raman spectra. aip.orgresearchgate.net For this compound, these calculations are typically performed on the optimized molecular geometry. aip.orgresearchgate.net
The vibrational wavenumbers are calculated using methods like DFT/B3LYP with a cc-pVTZ basis set. aip.orgresearchgate.net The calculated frequencies are often scaled by specific factors to achieve better agreement with experimental data. researchgate.netresearchgate.net For instance, different scaling factors may be applied for stretching and bending vibrations. researchgate.net The assignment of the calculated vibrational modes to specific molecular motions is facilitated by Potential Energy Distribution (PED) analysis using software like VEDA 4.0. aip.org The excellent correlation between the theoretical and experimental spectra validates the accuracy of the computational model and the optimized geometry. researchgate.net
Mechanistic Investigations of Reactions
Computational studies, particularly DFT, are instrumental in elucidating the mechanisms of reactions involving this compound and related compounds. These investigations can rationalize observed product distributions, predict reaction pathways, and provide insights into the electronic factors governing reactivity.
For example, in reactions involving aminopyridines, computational methods can help to understand the regioselectivity of electrophilic substitution. acs.orgsapub.org By modeling the intermediates and transition states, researchers can determine the most energetically favorable reaction pathway. Mechanistic studies on related systems, such as the cross-coupling of N-pyridinium aziridines, have revealed non-canonical pathways involving initial ring-opening, cross-coupling, and subsequent ring-closure, all of which can be investigated through computational modeling. nih.gov Similarly, the mechanism of multicomponent reactions to form 2-aminopyridine (B139424) derivatives has been proposed to proceed through a series of intermediates, a hypothesis that can be supported by computational analysis of the reaction steps. nih.gov
Docking Studies and Receptor Interactions
Computational docking studies have been employed to investigate the binding modes of this compound (DBAP) with protein receptors, providing insights into potential intermolecular interactions. rsc.orgresearchgate.net One such study focused on the interaction of DBAP with the epidermal growth factor receptor (EGFR), a protein implicated in lung cancer. researchgate.net The analysis predicted the inhibitory potential of the DBAP molecule against the EGFR protein. researchgate.net
The most stable conformer of DBAP, as determined by potential energy surface scans, was used for the docking analysis. researchgate.net The binding affinity and interactions were evaluated to understand how the molecule fits into the active site of the receptor. Natural bond orbital (NBO) analysis was also performed to investigate intramolecular interactions that could influence the molecule's bioactive conformation. researchgate.net These computational approaches help to elucidate the structural basis for the molecule's interactions without assessing the biological outcomes. researchgate.net
Nonlinear Optical (NLO) Properties from Computational Models
The nonlinear optical (NLO) properties of this compound have been investigated using computational methods, specifically Density Functional Theory (DFT). researchgate.net These studies calculate key parameters to predict the NLO response of the molecule. Organic molecules with significant NLO properties are of interest for applications in optoelectronics. nih.govrsc.org
For DBAP, the first-order hyperpolarizability (β), a key indicator of NLO activity, was computationally determined. researchgate.net The calculations were performed on the most stable molecular structure, which was identified through a potential energy surface scan. researchgate.net The study reported that the computed first-order hyperpolarizability value for the DBAP molecule was 2.27 times greater than that of urea, a standard reference material for NLO properties. researchgate.net
Frontier molecular orbital analysis, which examines the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), was also conducted. researchgate.net The energy gap between these orbitals is a factor that can influence NLO characteristics. tandfonline.com Additionally, natural bond orbital analysis was used to confirm the NLO activity by examining intramolecular charge transfer interactions. researchgate.net These theoretical calculations suggest that the DBAP molecule is a promising candidate for NLO materials. researchgate.net
| Computational Method | Basis Set | Calculated Property | Value | Reference |
| DFT/B3LYP | cc-pVTZ | First-order Hyperpolarizability (β) | 2.27 x Urea | researchgate.net |
Future Research Directions and Emerging Trends
Development of Novel and Sustainable Synthetic Routes
The traditional synthesis of N,N-Di-Boc-2-aminopyridine often involves standard protection protocols that may use stoichiometric bases and conventional solvents. Future research is increasingly focused on developing "green" and more efficient synthetic methodologies. A primary goal is the reduction of waste and the use of milder, more environmentally benign conditions.
Key research trends include:
Catalytic Approaches: The exploration of heterogeneous catalysts, such as ion-exchange resins (e.g., Indion 190) or reusable Lewis acid catalysts, presents a green alternative to traditional bases for Boc protection. google.com These methods simplify product purification and reduce chemical waste.
Alternative Solvents and Conditions: Research into using greener solvents like polyethylene (B3416737) glycol (PEG-400) or even catalyst-free reactions in water is a promising avenue. japsonline.comorganic-chemistry.org Solvent-free conditions, potentially using iodine as a catalyst, further enhance the sustainability profile of the synthesis. organic-chemistry.org
One-Pot Procedures: Developing one-pot tandem reactions, such as a direct reductive amination followed by a Boc protection step, can significantly improve process efficiency. nih.gov Applying this concept to 2-aminopyridine (B139424) would streamline the synthesis of its di-Boc protected form, saving time, reagents, and purification steps. A patent has already described a method aiming for high yield and selectivity to avoid common byproducts. google.com
Table 1: Comparison of Synthetic Approaches for Boc Protection
| Method | Catalyst / Reagent | Solvent | Key Advantages |
|---|---|---|---|
| Conventional | DMAP, TEA, (Boc)₂O | Dichloromethane (B109758) | Well-established procedure. google.com |
| Green Catalysis | Indion 190 Resin | - (Solvent-free) | Reusable catalyst, simple workup. google.com |
| Green Solvent | Polyethylene glycol (PEG-400) | PEG-400 | Recyclable solvent, good yield. japsonline.com |
| Catalyst-Free | (Boc)₂O | Water | Avoids organic solvents and catalysts, high chemoselectivity. organic-chemistry.org |
| One-Pot Synthesis | (Boc)₂O / STAB | Acetonitrile (B52724) | High efficiency, combines multiple steps. nih.gov |
Exploration of New Reactivity Modes and Catalytic Systems
The dual Boc groups on the amino function of this compound significantly modulate its reactivity, opening avenues for novel chemical transformations. Future research will likely focus on leveraging this unique electronic and steric profile to achieve selective functionalization.
Emerging areas of exploration include:
Selective Deprotection: The two Boc groups are not necessarily equivalent. Research has shown that one Boc group can be selectively removed from N,N'-diprotected amines using sustainable iron(III) salts as catalysts. csic.esresearchgate.net Further exploration of catalysts for selective mono-deprotection under various conditions would greatly enhance the synthetic utility of the di-Boc platform.
C-H Activation and Annulation: The pyridine (B92270) ring is a prime substrate for transition-metal-catalyzed C-H activation. The di-Boc-amino group can act as a directing group or an electronic modulator in such reactions. Rhodium(III)-catalyzed annulative coupling of aminopyridines with alkynes to construct complex heterocyclic systems like 7-azaindoles is an active area of research. rsc.orgacs.org Future work could expand the scope of coupling partners and catalytic systems to access an even broader range of fused pyridine scaffolds.
Precursors for Complex Heterocycles: N-Boc-protected 2-aminopyridine derivatives are valuable intermediates in the synthesis of medicinally relevant scaffolds like imidazo[1,2-a]pyridines through reactions such as cyclodehydration. organic-chemistry.org Research into new cascade reactions starting from this compound could provide rapid access to diverse and complex molecular architectures.
Application in Advanced Materials Science and Molecular Devices
While often viewed as a synthetic intermediate, the structural features of this compound make it a valuable building block for advanced materials and functional molecular systems. Its future in materials science lies in its ability to be incorporated into larger, well-defined structures.
Potential applications being explored are:
Building Blocks for Supramolecular Chemistry: The pyridine nitrogen and the latent amino group (after deprotection) provide sites for hydrogen bonding and metal coordination. This makes derivatives of this compound attractive precursors for ligands used in metal-organic frameworks (MOFs) or self-assembling molecular systems.
Synthesis of Functional Polymers: The aminopyridine core can be functionalized and polymerized to create materials with specific properties. The di-Boc group allows for controlled introduction of the amine functionality into a polymer backbone or as a pendant group, which can then be deprotected to introduce charge or reactive sites.
Precursors for Molecular Scaffolds: The compound serves as a key starting material for creating complex molecular architectures. For instance, related isoindole-based di-Boc guanidines have been studied as reagents for delivering guanidine (B92328) functionality into polycyclic molecules via cycloaddition reactions, demonstrating a role in constructing intricate molecular devices. mdpi.com Similarly, this compound can be used to build precursors for potent and selective enzyme inhibitors, showcasing its utility in creating highly specific functional molecules. nih.gov
Integration with Flow Chemistry and Automated Synthesis Platforms
The translation of synthetic organic chemistry from batch processing to continuous flow and automated platforms is a major trend. The synthesis and application of this compound are well-suited for this technological shift.
Future directions in this area include:
Continuous Flow Synthesis: The synthesis of pyridine derivatives, including N-oxides and complex heterocycles, has been successfully demonstrated in continuous flow reactors. beilstein-journals.orgorganic-chemistry.org These systems offer superior control over reaction parameters, enhanced safety for handling reactive intermediates, and straightforward scalability. beilstein-journals.org Applying flow technology to the synthesis of this compound could lead to more efficient, safer, and scalable production.
Automated Reaction Optimization and Telescoping: Automated platforms can rapidly screen reaction conditions to optimize the synthesis and subsequent reactions of this compound. Furthermore, flow chemistry allows for "telescoped" syntheses, where multiple reaction steps are connected in a continuous sequence without isolating intermediates. beilstein-journals.org This could involve the synthesis of the compound, its selective functionalization, and final deprotection in a single, uninterrupted automated process.
Table 2: Advantages of Flow Chemistry for Aminopyridine Synthesis
| Feature | Benefit | Relevance to this compound |
|---|---|---|
| Enhanced Heat & Mass Transfer | Better reaction control, higher yields, fewer side products. | Precise control over the exothermicity of the Boc protection reaction. |
| Improved Safety | Small reaction volumes minimize risks of hazardous reactions. | Safer handling of reagents and intermediates. |
| Scalability | Production can be increased by running the system for longer. | Facilitates large-scale production without re-optimizing conditions. acs.org |
| Automation & Telescoping | Reduced manual labor, multi-step synthesis in one process. | Potential for automated synthesis, functionalization, and deprotection. beilstein-journals.org |
Advanced Computational Modeling for Predictive Synthesis and Reactivity
Computational chemistry is becoming an indispensable tool for predicting and understanding chemical reactivity, guiding experimental design, and accelerating discovery. For this compound, computational modeling offers significant predictive power.
Key areas for computational research are:
Reactivity and Selectivity Prediction: Quantitative structure-reactivity models are being developed to predict the outcomes of chemical reactions. For instance, multivariate linear regression models can correlate calculated molecular descriptors with the activation energies of key reaction steps, such as the oxidative addition of halopyridines to palladium catalysts. researchgate.netrsc.org Such models could predict the most reactive site on the this compound ring for various coupling reactions.
Mechanistic Elucidation: Density Functional Theory (DFT) calculations are powerful tools for understanding reaction mechanisms at the molecular level. DFT has been used to rationalize the selective catalytic deprotection of di-Boc amines by showing how the metal catalyst weakens specific bonds. csic.es Similar studies could be used to understand the mechanism of C-H activation or other novel reactions involving this compound.
Catalyst and Reagent Design: Computational screening can accelerate the discovery of new and improved catalysts. By modeling the interaction between the substrate and a range of potential catalysts, researchers can identify promising candidates for experimental validation. This approach could be used to design catalysts for even more selective and efficient synthesis or functionalization of this compound.
Q & A
Q. What are the critical safety protocols for handling N,N-Di-Boc-2-aminopyridine in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., JIS T 8116-compliant), protective eyewear (JIS T 8147), and long-sleeved lab coats. Use a dust mask (JIS T 8151) to avoid inhalation of particulates .
- Engineering Controls: Conduct reactions in fume hoods with local exhaust systems. Ensure access to emergency showers and eyewash stations .
- Emergency Response: For skin contact, wash immediately with soap/water. If ingested, seek medical attention and provide SDS documentation (CAS: 38427-94-0) .
Q. How can researchers optimize the synthesis of this compound to improve purity?
Methodological Answer:
- Reaction Monitoring: Use TLC (silica gel, hexane/ethyl acetate) or HPLC to track Boc-protection progress.
- Purification: Employ column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures.
- Yield Enhancement: Ensure anhydrous conditions (e.g., molecular sieves) and stoichiometric excess of Boc anhydride (1.2–1.5 equiv) .
Q. What role do Boc groups play in modifying the reactivity of 2-aminopyridine derivatives?
Methodological Answer:
Q. Which analytical techniques are most effective for characterizing this compound?
Methodological Answer:
Q. What are the optimal storage conditions to prevent decomposition?
Methodological Answer:
- Temperature: Store at 0–6°C in airtight containers. Avoid prolonged exposure to ambient humidity.
- Compatibility: Separate from strong oxidizers (e.g., peroxides) to prevent exothermic decomposition .
Advanced Research Questions
Q. How can this compound be utilized in catalytic systems?
Methodological Answer:
- Ligand Design: The pyridine nitrogen and Boc-protected amine can coordinate to transition metals (e.g., Pd, Cu). Example: PdCl₂ adducts for decarboxylative cross-coupling reactions (yields >80% under inert conditions) .
- Optimization: Screen solvent polarity (DMF vs. THF) and temperature (60–100°C) to balance catalytic activity and stability .
Q. How do steric and electronic effects of Boc groups influence regioselectivity in substitution reactions?
Methodological Answer:
Q. What decomposition pathways are observed under thermal or acidic conditions?
Methodological Answer:
Q. How should researchers resolve contradictions in spectroscopic data across studies?
Methodological Answer:
Q. What strategies enable the use of this compound in chiral ligand design?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
